molecular formula C23H28N4O7 B2958267 1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate CAS No. 1351632-39-7

1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate

Cat. No.: B2958267
CAS No.: 1351632-39-7
M. Wt: 472.498
InChI Key: PCRIRYWAFODVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole derivative with a piperidine-pyrrolidine dione scaffold. Its structure features a 5,6-dimethyl-substituted benzimidazole core linked via a methylene bridge to a piperidine ring. The piperidine is further connected to a pyrrolidine-2,5-dione moiety through a ketone-containing ethyl chain. The oxalate salt form enhances solubility and stability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

1-[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3.C2H2O4/c1-14-9-17-18(10-15(14)2)24(13-22-17)11-16-5-7-23(8-6-16)21(28)12-25-19(26)3-4-20(25)27;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRIRYWAFODVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a complex organic molecule with potential biological activities. Its structure incorporates a benzimidazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of approximately 395.463 g/mol. The compound features several functional groups that contribute to its biological activity, including a benzimidazole ring and a piperidine structure.

PropertyValue
Molecular FormulaC21H25N5O3
Molecular Weight395.463 g/mol
PurityTypically 95%

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that certain benzimidazole derivatives displayed IC50 values lower than standard chemotherapeutics like doxorubicin against cancer cell lines such as A-431 and Jurkat cells .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been well documented. A specific derivative demonstrated potent inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 macrophages, suggesting that the compound may modulate inflammatory pathways effectively . The mechanism involves restoring the phosphorylation levels of IκBα and affecting NF-κB signaling pathways.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. In vitro studies showed that certain pyrrolidine-containing compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant activity . This suggests that the compound may possess similar antimicrobial capabilities.

Neuroprotective Potential

Emerging research indicates that benzimidazole derivatives may offer neuroprotective effects. Compounds in this class have been studied for their ability to mitigate oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases . The neuroprotective mechanism often involves modulation of signaling pathways associated with neuronal survival.

Case Study 1: Anticancer Efficacy

In a study involving a series of benzimidazole derivatives, one particular compound demonstrated remarkable activity against multiple cancer types. The study reported that this derivative induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of a related benzimidazole derivative. This study found that the compound effectively reduced edema in animal models, outperforming traditional anti-inflammatory drugs like ibuprofen in certain assays .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Substituents Molecular Weight Key Features Reference
Target Compound: 1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate 5,6-dimethyl benzimidazole, oxalate salt ~509.5 (estimated) Enhanced solubility due to oxalate; dimethyl groups may improve metabolic stability.
1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate 2-methyl benzimidazole, oxalate salt ~481.5 (estimated) Reduced steric bulk at benzimidazole; potential lower receptor affinity compared to 5,6-dimethyl analog.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Nitrophenyl, phenethyl, cyano, ester groups 550.54 Tetrahydroimidazopyridine core; nitro group may confer antimicrobial activity. Melting point: 243–245°C.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Benzyl, nitrophenyl, cyano, ester groups 536.53 Benzyl substitution enhances lipophilicity. Melting point: 215–217°C.
1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (TBPB) Pyridine-linked benzimidazole, piperidine-4-amine 404.55 Dual heterocyclic system; amine group may improve CNS penetration.
Key Observations:
  • Substituent Position Matters: The target compound’s 5,6-dimethyl benzimidazole (vs.
  • Salt Form : The oxalate salt in the target compound improves aqueous solubility compared to free-base analogs, aiding bioavailability.
  • Core Scaffold Diversity : Compounds with tetrahydroimidazopyridine cores (e.g., 1l, 2d ) prioritize nitro and ester groups for antimicrobial activity, whereas the target compound’s pyrrolidine dione may modulate enzyme inhibition (e.g., glutamate or protease targets).

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., 1l: 243–245°C ) exhibit higher melting points than benzyl-substituted derivatives (2d: 215–217°C ), reflecting crystallinity differences. The target compound’s oxalate salt likely has a distinct thermal profile.
  • Spectral Data : NMR and HRMS (as seen in ) are critical for confirming structural integrity. The target compound would require similar validation.

Q & A

(Basic) What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves sequential coupling of the benzo[d]imidazole, piperidine, and pyrrolidine-2,5-dione subunits. Key steps include:

  • Benzimidazole-piperidine coupling : Use reductive amination or nucleophilic substitution to attach the 5,6-dimethylbenzimidazole to the piperidine scaffold. A literature-based approach involves activating the benzimidazole with formaldehyde derivatives for methylene bridge formation .
  • Oxoethyl-pyrrolidine linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the 2-oxoethyl group to pyrrolidine-2,5-dione. Phosphorus oxychloride-assisted cyclization, as described for analogous oxadiazole systems, may optimize yields .
  • Oxalate salt formation : Precipitate the free base with oxalic acid in anhydrous ethanol, followed by recrystallization for purity .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the benzimidazole, piperidine, and pyrrolidine moieties. Pay attention to methyl group splitting (5,6-dimethyl) and pyrrolidine-dione carbonyl signals (δ ~170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and oxalate counterion ([C2_2O4_4]2^{2-}).
  • FTIR : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and hydrogen-bonded oxalate peaks .

(Basic) What in vitro assays are suitable for preliminary biological activity evaluation?

Methodological Answer:

  • Antimicrobial screening : Follow agar diffusion or microdilution assays (e.g., CLSI guidelines) to test against Gram-positive/negative bacteria and fungi, using ciprofloxacin and fluconazole as controls. Benzimidazole derivatives often show activity via DNA intercalation .
  • Receptor binding assays : For neurological or immunomodulatory targets, use radioligand displacement (e.g., histamine H1/H4 receptors) with HEK-293 cells expressing cloned receptors .

(Advanced) How can researchers optimize reaction yields during subunit coupling?

Methodological Answer:

  • Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions. Process simulation tools (e.g., COMSOL) can model heat/mass transfer .
  • Protecting group strategy : Temporarily protect the pyrrolidine-dione carbonyls using tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperidine coupling .

(Advanced) What strategies resolve discrepancies in receptor binding affinity data?

Methodological Answer:

  • Assay standardization : Control buffer pH (e.g., ammonium acetate, pH 6.5) and ionic strength to minimize variability in receptor-ligand interactions .
  • Orthogonal validation : Compare radioligand binding results with functional assays (e.g., cAMP inhibition for GPCRs) to confirm mechanistic consistency .

(Advanced) How to establish SAR for pyrrolidine-2,5-dione modifications?

Methodological Answer:

  • Systematic substitution : Synthesize derivatives with methyl, halogen, or aryl groups at the pyrrolidine 3- and 4-positions. Test for changes in solubility and target engagement.
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or proteases). Correlate docking scores with experimental IC50_{50} values .

(Advanced) What chromatographic methods separate the oxalate salt from impurities?

Methodological Answer:

  • Ion-pair HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Monitor at 254 nm for oxalate (retention time ~8–10 min) .
  • HILIC-MS : Hydrophilic interaction chromatography effectively resolves polar impurities, with detection via charged aerosol or mass spectrometry .

(Advanced) How to design stability studies under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV .
  • Lyophilization stability : Assess the oxalate salt’s integrity after freeze-drying and storage at 4°C/-20°C for 6 months. Use DSC to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.